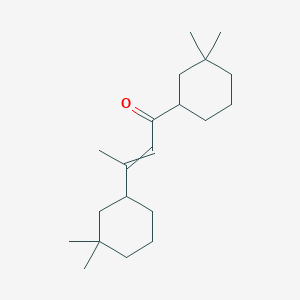
1,1'-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) is an organic compound with a complex structure that includes a central 2-chloro-2-methylpropane unit bonded to two 4-chlorobenzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 2-chloro-2-methylpropane with 4-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and isolation to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can produce a range of simpler or more complex molecules.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-methylpropane: A simpler compound with similar structural features.
2-Chloro-2-methylpropane: Another related compound with different reactivity.
4-Chlorobenzene: A component of the original compound with distinct properties.
Uniqueness
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) is unique due to its complex structure and the presence of multiple reactive sites
Eigenschaften
CAS-Nummer |
62897-70-5 |
|---|---|
Molekularformel |
C16H15Cl3 |
Molekulargewicht |
313.6 g/mol |
IUPAC-Name |
1-chloro-4-[2-chloro-1-(4-chlorophenyl)-2-methylpropyl]benzene |
InChI |
InChI=1S/C16H15Cl3/c1-16(2,19)15(11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,15H,1-2H3 |
InChI-Schlüssel |
DYMSBHRCNUTBKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


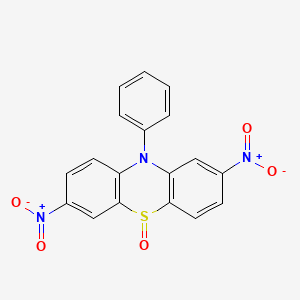


![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
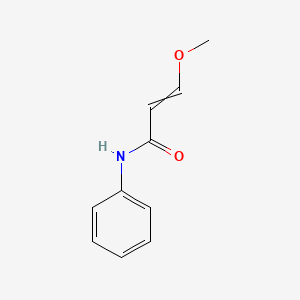

![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

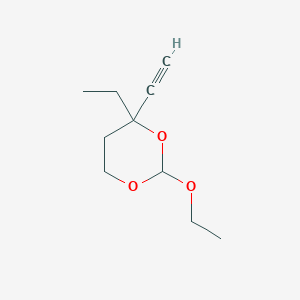
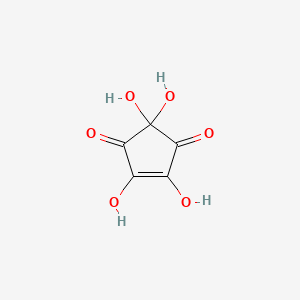
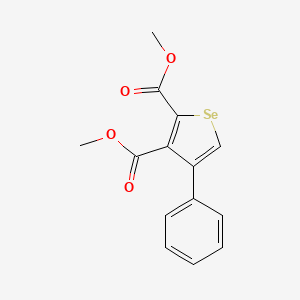
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)

